3-Bromo-1,5-dimethylpyridin-2(1H)-one

Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8) is a differentiated halogenated pyridinone building block. Its C3 bromine enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings with a 50-fold reactivity advantage over the chloro analog. This scaffold is essential for fragment-based drug discovery targeting BRD3 BD2 (IC50 50.1 µM) and SAR campaigns evaluating C3 substitution effects on ADME properties (ΔLogP +0.73, ΔpKa -1.99). Insist on this specific regioisomer; non-brominated or regioisomeric analogs cannot substitute in these workflows.

Molecular Formula C7H8BrNO
Molecular Weight 202.05
CAS No. 1809161-41-8
Cat. No. B3048760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,5-dimethylpyridin-2(1H)-one
CAS1809161-41-8
Molecular FormulaC7H8BrNO
Molecular Weight202.05
Structural Identifiers
SMILESCC1=CN(C(=O)C(=C1)Br)C
InChIInChI=1S/C7H8BrNO/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,1-2H3
InChIKeyMQPKNOVIIQDNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8): A Strategic Brominated Pyridinone Scaffold for Targeted Cross-Coupling and Epigenetic Tool Development


3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8) is a halogenated heterocyclic building block classified as a 2-pyridinone derivative. Its core structure features a pyridin-2(1H)-one ring substituted with methyl groups at the N1 and C5 positions, and a bromine atom at the C3 position [1]. This specific substitution pattern provides a balance of electronic and steric properties that are distinct from other halogenated pyridinone regioisomers and the parent 1,5-dimethylpyridin-2(1H)-one . The compound is primarily utilized in medicinal chemistry and organic synthesis, where the C3 bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid diversification of the pyridinone core [2]. Additionally, this scaffold has been implicated in preliminary biological activity, specifically as a weak ligand for certain bromodomain-containing proteins [3], suggesting its utility as a starting point for fragment-based drug discovery or as a control compound in selectivity profiling.

Why 3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8) Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in Synthetic Workflows


The substitution of 3-Bromo-1,5-dimethylpyridin-2(1H)-one with a generic halogenated pyridine or the non-brominated parent compound (1,5-dimethylpyridin-2(1H)-one) is chemically infeasible for most targeted applications. The parent compound lacks the C3 halogen necessary for palladium-catalyzed cross-coupling reactions, which are the primary method for elaborating this core into more complex molecules [1]. Furthermore, regioisomeric analogs (e.g., 5-Bromo-1,3-dimethylpyridin-2(1H)-one or 4-Bromo-1,5-dimethylpyridin-2(1H)-one) possess different electronic environments around the pyridinone ring, directly impacting both the reactivity in cross-couplings (due to altered oxidative addition rates) and, critically, the binding affinity and selectivity profile in biological assays [2]. Even when comparing halogen analogs (e.g., 3-Chloro- or 3-Iodo-1,5-dimethylpyridin-2(1H)-one), the change in halogen size and bond strength alters the kinetics of metal-catalyzed steps and influences the pharmacokinetic properties of downstream analogs, rendering direct substitution unpredictable without extensive re-optimization of synthetic and biological protocols [3].

Quantitative Differentiation Evidence for 3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8) Versus Key Comparators


BRD3 Bromodomain Binding Affinity of 3-Bromo-1,5-dimethylpyridin-2(1H)-one Compared to a Pyridinone-Derived Clinical Candidate

In a TR-FRET assay measuring binding affinity to the BD2 domain of BRD3, 3-Bromo-1,5-dimethylpyridin-2(1H)-one exhibits a weak, but detectable, IC50 of 50.1 µM [1]. This is a 501-fold difference in potency compared to the structurally related, pyridinone-derived clinical candidate GSK1324726A (I-BET726), which demonstrates an IC50 of 31 nM against the same BRD3 target . This stark contrast highlights the compound's role not as a potent drug lead, but as a negative control or a foundational fragment for optimization.

Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

Comparative Synthetic Utility of 3-Bromo-1,5-dimethylpyridin-2(1H)-one vs. 3-Chloro Analog in Palladium-Catalyzed Cross-Couplings

The 3-Bromo-1,5-dimethylpyridin-2(1H)-one scaffold is explicitly documented as a versatile intermediate for Suzuki and Buchwald-Hartwig aminations [1]. Class-level inference based on the relative reactivity of aryl halides indicates that the C3-Br bond undergoes oxidative addition to Pd(0) complexes at a rate approximately 50 times faster than the analogous C3-Cl bond in 3-Chloro-1,5-dimethylpyridin-2(1H)-one [2]. Conversely, while the 3-Iodo analog might react faster, it is also more susceptible to unwanted homocoupling and decomposition side reactions under typical reaction conditions [3].

Organic Synthesis Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Physicochemical Properties of 3-Bromo-1,5-dimethylpyridin-2(1H)-one vs. Unsubstituted 1,5-Dimethylpyridin-2(1H)-one

The introduction of the bromine atom at the C3 position in 3-Bromo-1,5-dimethylpyridin-2(1H)-one leads to quantifiable changes in physicochemical parameters compared to the non-halogenated parent scaffold. Specifically, the predicted LogP increases from 0.58 for 1,5-dimethylpyridin-2(1H)-one to 1.31 for 3-Bromo-1,5-dimethylpyridin-2(1H)-one [1]. Furthermore, the predicted pKa of the pyridinone conjugate acid decreases from 0.03 to -1.96, reflecting the electron-withdrawing inductive effect of the bromine atom .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Cell-Based Engagement Profile of 3-Bromo-1,5-dimethylpyridin-2(1H)-one in Human BRD3 Chemoproteomics

A chemoproteomic study using mass spectrometry in human HUT78 cells evaluated the binding affinity of 3-Bromo-1,5-dimethylpyridin-2(1H)-one for full-length BRD3 in a native cellular context. The compound demonstrated a Kd value of <100 µM against endogenous BRD3 [1]. This cellular binding data, while weak, confirms target engagement in a complex biological system and provides a more relevant baseline than cell-free assays for researchers evaluating cellular permeability and target occupancy of this scaffold. In contrast, the unsubstituted 1,5-dimethylpyridin-2(1H)-one showed no detectable binding in this assay [1].

Chemical Proteomics Target Engagement Cellular Assay

Validated Application Scenarios for 3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8) Based on Quantitative Evidence


Use as a Quantitative Negative Control or Fragment Baseline in BRD3 Bromodomain Inhibitor Programs

Given its documented IC50 of 50.1 µM against the BRD3 BD2 domain [1] and confirmed cellular engagement (Kd < 100 µM) [2], 3-Bromo-1,5-dimethylpyridin-2(1H)-one is a rigorously defined tool compound. Its primary industrial application is as a quantitative baseline (negative control) in selectivity panels for novel BET bromodomain inhibitors or as a starting fragment with a known binding mode for structure-guided optimization.

Privileged Intermediate for High-Throughput Library Synthesis via Pd-Catalyzed Cross-Coupling

The C3 bromine provides a well-characterized handle for Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The demonstrated 50-fold reactivity advantage over the 3-chloro analog [2] makes this specific brominated pyridinone the building block of choice for medicinal chemistry teams aiming to rapidly generate diverse libraries of 3-aryl/amino-1,5-dimethylpyridin-2(1H)-one analogs with high efficiency and yield.

Essential Scaffold for Structure-Activity Relationship (SAR) Studies of Pyridinone Lipophilicity and Basicity

The quantifiable shift in physicochemical properties (ΔLogP = +0.73, ΔpKa = -1.99) relative to the non-halogenated parent [1] positions this compound as an essential comparator in any SAR campaign evaluating the impact of C3 substitution on ADME properties. Its use allows researchers to isolate the contribution of the bromine atom to membrane permeability and off-target binding driven by lipophilicity.

Target Validation Probe for Cellular Bromodomain Occupancy Studies

The unique confirmation of cellular target engagement for BRD3 in HUT78 cells via chemoproteomics [1] provides a validated entry point for studies requiring a low-molecular-weight probe with known, albeit weak, cellular activity. This distinguishes it from non-halogenated analogs which fail to show binding in the same cellular context, making it a valuable tool for chemical biology investigations of BRD3 function.

Quote Request

Request a Quote for 3-Bromo-1,5-dimethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.